molecular formula C14H14ClNO B15092522 4-Chloro-3'-ethoxy-biphenyl-2-ylamine

4-Chloro-3'-ethoxy-biphenyl-2-ylamine

Cat. No.: B15092522
M. Wt: 247.72 g/mol
InChI Key: PTSBGVNBKUIHHK-UHFFFAOYSA-N
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Description

4-Chloro-3’-ethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C14H14ClNO It is a biphenyl derivative, characterized by the presence of a chloro group at the 4-position, an ethoxy group at the 3’-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-ethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives, while oxidation of the amine group can produce nitro compounds.

Scientific Research Applications

4-Chloro-3’-ethoxy-biphenyl-2-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3’-ethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3’-ethoxy-biphenyl-2-ylamine include:

  • 4-Chloro-biphenyl-2-ylamine
  • 4-Ethoxy-biphenyl-2-ylamine
  • 4-Chloro-3’-methoxy-biphenyl-2-ylamine

Uniqueness

4-Chloro-3’-ethoxy-biphenyl-2-ylamine is unique due to the combination of its chloro, ethoxy, and amine functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

5-chloro-2-(3-ethoxyphenyl)aniline

InChI

InChI=1S/C14H14ClNO/c1-2-17-12-5-3-4-10(8-12)13-7-6-11(15)9-14(13)16/h3-9H,2,16H2,1H3

InChI Key

PTSBGVNBKUIHHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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